2-cyclopropylsulfonyl-N,2-dimethyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]propanamide
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Overview
Description
2-cyclopropylsulfonyl-N,2-dimethyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]propanamide is a complex organic compound featuring a cyclopropylsulfonyl group, a dimethyl group, and an imidazo[2,1-b][1,3]thiazole moiety
Preparation Methods
The synthesis of 2-cyclopropylsulfonyl-N,2-dimethyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through a cyclization reaction involving appropriate precursors. The subsequent steps involve the introduction of the cyclopropylsulfonyl group and the dimethyl group under controlled conditions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-cyclopropylsulfonyl-N,2-dimethyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-cyclopropylsulfonyl-N,2-dimethyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]propanamide include other imidazo[2,1-b][1,3]thiazole derivatives These compounds share a common core structure but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
IUPAC Name |
2-cyclopropylsulfonyl-N,2-dimethyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-10-12(18-7-8-22-14(18)16-10)9-17(4)13(19)15(2,3)23(20,21)11-5-6-11/h7-8,11H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKDYASVHSTJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CN(C)C(=O)C(C)(C)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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